molecular formula C6H10Cl2O B8670861 2-Chloro-3,3-dimethylbutanoyl chloride CAS No. 52920-18-0

2-Chloro-3,3-dimethylbutanoyl chloride

Cat. No.: B8670861
CAS No.: 52920-18-0
M. Wt: 169.05 g/mol
InChI Key: YXYHDYAMHIWFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,3-dimethylbutanoyl chloride, also known as 2-chlorobutyryl chloride, is an organic compound with the molecular formula C6H11ClO and a molecular weight of 134.60 g/mol . This compound is characterized by the presence of a butanoyl group substituted with a chlorine atom at the second position and two methyl groups at the third position.

Preparation Methods

The synthesis of butanoyl chloride, 2-chloro-3,3-dimethyl-, can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3,3-dimethylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-chloro-3,3-dimethylbutanoic acid+SOCl22-chloro-3,3-dimethylbutanoyl chloride+SO2+HCl\text{2-chloro-3,3-dimethylbutanoic acid} + \text{SOCl}_2 \rightarrow \text{2-chloro-3,3-dimethylbutanoyl chloride} + \text{SO}_2 + \text{HCl} 2-chloro-3,3-dimethylbutanoic acid+SOCl2​→2-chloro-3,3-dimethylbutanoyl chloride+SO2​+HCl

Industrial production methods typically involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

2-Chloro-3,3-dimethylbutanoyl chloride, undergoes various chemical reactions, including:

  • Nucleophilic Substitution Reactions: : This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:

    • Reaction with an amine:

      2-chloro-3,3-dimethylbutanoyl chloride+RNH22-chloro-3,3-dimethylbutanamide+HCl\text{this compound} + \text{RNH}_2 \rightarrow \text{2-chloro-3,3-dimethylbutanamide} + \text{HCl} 2-chloro-3,3-dimethylbutanoyl chloride+RNH2​→2-chloro-3,3-dimethylbutanamide+HCl

    • Reaction with an alcohol:

      2-chloro-3,3-dimethylbutanoyl chloride+ROH2-chloro-3,3-dimethylbutanoate+HCl\text{this compound} + \text{ROH} \rightarrow \text{2-chloro-3,3-dimethylbutanoate} + \text{HCl} 2-chloro-3,3-dimethylbutanoyl chloride+ROH→2-chloro-3,3-dimethylbutanoate+HCl

  • Hydrolysis: : In the presence of water, butanoyl chloride, 2-chloro-3,3-dimethyl-, hydrolyzes to form 2-chloro-3,3-dimethylbutanoic acid and hydrochloric acid:

    2-chloro-3,3-dimethylbutanoyl chloride+H2O2-chloro-3,3-dimethylbutanoic acid+HCl\text{this compound} + \text{H}_2\text{O} \rightarrow \text{2-chloro-3,3-dimethylbutanoic acid} + \text{HCl} 2-chloro-3,3-dimethylbutanoyl chloride+H2​O→2-chloro-3,3-dimethylbutanoic acid+HCl

Scientific Research Applications

2-Chloro-3,3-dimethylbutanoyl chloride, finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of butanoyl chloride, 2-chloro-3,3-dimethyl-, primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

2-Chloro-3,3-dimethylbutanoyl chloride, can be compared with other similar compounds, such as:

    2,2-Dimethylbutanoyl chloride: This compound lacks the chlorine atom, resulting in different reactivity and applications.

    3-Methylbutanoyl chloride:

Properties

CAS No.

52920-18-0

Molecular Formula

C6H10Cl2O

Molecular Weight

169.05 g/mol

IUPAC Name

2-chloro-3,3-dimethylbutanoyl chloride

InChI

InChI=1S/C6H10Cl2O/c1-6(2,3)4(7)5(8)9/h4H,1-3H3

InChI Key

YXYHDYAMHIWFKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.